molecular formula C8H9ClN2 B14501631 N'-(4-Methylphenyl)carbamimidyl chloride CAS No. 64119-07-9

N'-(4-Methylphenyl)carbamimidyl chloride

Cat. No.: B14501631
CAS No.: 64119-07-9
M. Wt: 168.62 g/mol
InChI Key: WTUDBQHUSKHOAP-UHFFFAOYSA-N
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Description

N'-(4-Methylphenyl)carbamimidyl chloride is a carbamimidic acid chloride derivative featuring a 4-methylphenyl substituent. The compound’s structure consists of a carbamimidyl chloride group (-N=C(NH₂)-Cl) attached to a para-methyl-substituted aromatic ring. Carbamimidyl chlorides are typically reactive intermediates used in synthesizing amidines, guanidines, and other nitrogen-containing heterocycles, which are pivotal in pharmaceuticals, agrochemicals, and polymer chemistry . The 4-methylphenyl group may enhance solubility in organic solvents compared to unsubstituted phenyl analogs, while the chloride moiety facilitates nucleophilic substitution or coupling reactions .

Properties

CAS No.

64119-07-9

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

N'-(4-methylphenyl)carbamimidoyl chloride

InChI

InChI=1S/C8H9ClN2/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5H,1H3,(H2,10,11)

InChI Key

WTUDBQHUSKHOAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Methylphenyl)carbamimidyl chloride typically involves the reaction of 4-methylphenyl isocyanate with hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methylphenyl isocyanate+HClN’-(4-Methylphenyl)carbamimidyl chloride\text{4-Methylphenyl isocyanate} + \text{HCl} \rightarrow \text{N'-(4-Methylphenyl)carbamimidyl chloride} 4-Methylphenyl isocyanate+HCl→N’-(4-Methylphenyl)carbamimidyl chloride

Industrial Production Methods

In industrial settings, the production of N’-(4-Methylphenyl)carbamimidyl chloride may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methylphenyl)carbamimidyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding carbamide derivative.

Scientific Research Applications

N’-(4-Methylphenyl)carbamimidyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-(4-Methylphenyl)carbamimidyl chloride exerts its effects involves its reactivity with nucleophiles. The carbamimidyl group is highly reactive, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to create complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

A comparative analysis of N'-(4-Methylphenyl)carbamimidyl chloride with similar compounds is presented below, focusing on functional groups, reactivity, and applications.

Compound Name Key Functional Groups Reactivity/Applications Physical/Chemical Properties
This compound Carbamimidyl chloride, 4-methylphenyl High reactivity toward nucleophiles (amines, alcohols); potential intermediate in amidine synthesis. Likely a crystalline solid; stability influenced by the electron-donating methyl group .
3-Chloro-N-phenyl-phthalimide () Chloro, phthalimide, phenyl Used in polyimide monomer synthesis; chloro group enables polymerization via nucleophilic displacement. High thermal stability; melting point >200°C .
N-(4-Methylphenyl)formamide () Formamide, 4-methylphenyl Studied for dielectric properties and phase transitions; formamide group participates in hydrogen bonding. Melting point ~120°C; forms ordered crystal structures under thermal stress .
N'-(4-Amino-2,6-dichlorophenyl)-N,N-dimethylmethanimidamide () Methanimidamide, dichlorophenyl, amino Phase transition behavior under thermal conditions; potential dielectric material. Stability influenced by electron-withdrawing Cl substituents; likely hygroscopic .

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